molecular formula C10H11N3O B2438280 2,5-dimethyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 944-47-8

2,5-dimethyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2438280
CAS No.: 944-47-8
M. Wt: 189.218
InChI Key: UPZPHRMBESOOQQ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Properties

IUPAC Name

2,5-dimethyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-8-11-12(2)10(14)13(8)9-6-4-3-5-7-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZPHRMBESOOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821482
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

Medicinal Applications

The compound exhibits significant potential in medicinal chemistry due to its structural features that allow it to interact with biological targets effectively.

Anticancer Activity

Research has demonstrated that triazole derivatives possess anticancer properties. A study highlighted the synthesis of 1,2,4-triazole derivatives that showed promising anticancer activity against various cancer cell lines such as human colon carcinoma (Caco-2 and HCT116) and human breast adenocarcinoma (MCF-7) . The activity was attributed to the ability of these compounds to inhibit specific enzymes involved in cancer progression.

Antimicrobial Properties

1,2,4-Triazole derivatives are also recognized for their antimicrobial and antifungal activities. Compounds containing the triazole ring have been shown to exhibit potent effects against various pathogens, including bacteria and fungi . For instance, studies on 1,2,4-triazole derivatives revealed their effectiveness against Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole compounds has been documented in several studies. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines . This property makes them candidates for treating inflammatory diseases.

Agricultural Applications

In agriculture, 1,2,4-triazole derivatives are utilized for their fungicidal properties. They are effective in controlling fungal diseases in crops due to their ability to inhibit fungal growth by interfering with ergosterol biosynthesis . This application is crucial for improving crop yields and ensuring food security.

Material Science Applications

The unique chemical structure of 2,5-dimethyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one allows it to be used in the development of new materials. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the materials . Additionally, triazole compounds have been explored for their potential use in sensors due to their ability to form coordination complexes with metal ions .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in various applications:

  • Anticancer Studies : A systematic investigation into the anticancer properties of 1,2,4-triazole derivatives revealed that specific substitutions on the triazole ring significantly enhanced their cytotoxicity against cancer cell lines .
  • Antimicrobial Efficacy : A study conducted on a series of 1,2,4-triazoles demonstrated a strong correlation between their structural features and antimicrobial activity. Compounds with electron-withdrawing groups showed improved efficacy against bacterial strains .
  • Agricultural Trials : Field trials using triazole-based fungicides have shown a marked reduction in fungal infections in crops such as wheat and barley. These studies confirm the practical applications of these compounds in real-world agricultural settings .

Mechanism of Action

The mechanism of action of 2,5-dimethyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with a similar triazole ring structure.

    3,5-Dimethyl-1,2,4-triazole: A derivative with two methyl groups attached to the triazole ring.

    4-Phenyl-1,2,4-triazole: A derivative with a phenyl group attached to the triazole ring.

Uniqueness

2,5-Dimethyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to the presence of both methyl and phenyl groups, which enhance its chemical reactivity and potential applications. The combination of these substituents provides a distinct set of properties that differentiate it from other triazole derivatives.

Biological Activity

2,5-Dimethyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS Number: 944-47-8) is a triazole derivative notable for its diverse biological activities. This compound has garnered attention in pharmaceutical chemistry due to its potential therapeutic applications, particularly in antimicrobial and antifungal domains. This article reviews its biological activity, synthesis methods, and relevant case studies.

The molecular formula of this compound is C10H11N3OC_{10}H_{11}N_3O, with a molecular weight of 189.22 g/mol. The presence of both methyl and phenyl groups enhances its chemical reactivity and biological efficacy.

Synthesis Methods

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with carbonyl compounds under controlled conditions. Common solvents include ethanol or methanol, often with catalysts to facilitate the reaction. The optimization of reaction parameters such as temperature and pressure is crucial for maximizing yield and purity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Enterococcus faecalis64 µg/mL
Escherichia coli128 µg/mL
Pseudomonas aeruginosa256 µg/mL

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungi. It has been tested against species such as Candida albicans and Aspergillus niger, with promising results indicating potential use in treating fungal infections .

The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes or receptors within microbial cells. The triazole ring structure allows for effective binding to these targets, disrupting essential metabolic pathways and leading to cell death .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various triazole derivatives including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives tested against a panel of clinically relevant pathogens .

Research on Antifungal Applications

Another investigation focused on the antifungal properties of the compound against Candida species. The results demonstrated a significant reduction in fungal growth at concentrations as low as 32 µg/mL when combined with standard antifungal agents . This suggests a synergistic effect that could enhance treatment outcomes in clinical settings.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2,5-dimethyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one?

Answer:
The compound is typically synthesized via cyclocondensation reactions. A general approach involves reacting substituted hydrazides with carbonyl derivatives (e.g., aldehydes or ketones) under acidic or microwave-assisted conditions. For example:

  • Microwave-assisted synthesis reduces reaction time and improves yields. A mixture of hydrazide precursors and benzaldehyde derivatives in ethanol, catalyzed by glacial acetic acid, is irradiated under controlled conditions (e.g., 100–150 W, 80–100°C) to form the triazolone core .
  • Post-synthetic modifications, such as Mannich reactions, introduce additional functional groups (e.g., N-methylpiperazine or morpholine) to enhance biological activity .

Advanced: How can reaction conditions be optimized to improve regioselectivity in the synthesis of substituted triazolone derivatives?

Answer:
Regioselectivity is influenced by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor cyclization by stabilizing transition states .
  • Catalyst choice : Acidic catalysts (e.g., H₂SO₄ or acetic acid) promote imine formation, while base catalysts may alter tautomeric equilibria .
  • Temperature control : Microwave irradiation enhances reaction homogeneity and reduces side products compared to conventional reflux . Computational tools (e.g., DFT) can model intermediate stability to predict regioselectivity .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:
Key techniques include:

  • FT-IR : Peaks at ~1,686 cm⁻¹ (C=O stretch) and ~1,589 cm⁻¹ (C=N stretch) confirm the triazolone core .
  • Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., [M + K]⁺ at m/z 605.27) and fragmentation patterns verify the structure .
  • ¹H/¹³C NMR : Methyl groups (δ 2.1–2.5 ppm for CH₃) and aromatic protons (δ 7.0–7.5 ppm) provide substitution pattern details .

Advanced: How can tautomeric equilibria of triazolones impact their biological activity, and what methods resolve tautomeric ambiguities?

Answer:
The compound exhibits 1,3-proton tautomerism , where the proton shifts between N1 and N4 positions, altering electronic properties and binding affinity . Methods to study this include:

  • X-ray crystallography : Resolves tautomeric forms in solid state (e.g., 4-(3-phenylallylideneamino)-5-thiophen-2-yl-methyl derivative) .
  • Variable-temperature NMR : Monitors proton exchange rates in solution .
  • DFT calculations : Predict relative stability of tautomers and their interaction with biological targets (e.g., P2X7 receptors) .

Basic: What in vitro assays are used to evaluate the antimicrobial activity of triazolone derivatives?

Answer:
Standard assays include:

  • Agar diffusion/broth microdilution : Measures minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill kinetics : Assesses bactericidal/fungicidal activity over 24–48 hours .
  • Synergy studies : Combines triazolones with fluoroquinolones (e.g., ciprofloxacin) to detect enhanced efficacy .

Advanced: How can structure-activity relationship (SAR) studies guide the design of triazolones with improved pharmacokinetic properties?

Answer:
Key SAR insights:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance antimicrobial activity but may reduce metabolic stability .
  • Mannich base derivatives : Introducing piperazine or morpholine improves solubility and blood-brain barrier penetration .
  • Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., BYH 18636-OMT) to optimize resistance to hepatic CYP450 enzymes .

Basic: How is the purity of this compound assessed during synthesis?

Answer:

  • HPLC/UV-Vis : Quantifies impurities (e.g., unreacted hydrazides) using C18 columns and acetonitrile/water gradients .
  • Melting point analysis : Sharp melting ranges (e.g., 141–143°C) indicate high crystallinity and purity .
  • TLC monitoring : Hexane/ethyl acetate (3:1) systems track reaction progress .

Advanced: What computational strategies predict the compound’s interaction with biological targets like P2X7 receptors?

Answer:

  • Molecular docking : Models ligand-receptor binding using crystal structures (PDB ID: 5SVK) and identifies key residues (e.g., Lys63, Asp318) for hydrogen bonding .
  • MD simulations : Assesses binding stability over 100 ns trajectories, calculating RMSD and free energy (MM-PBSA) .
  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with IC₅₀ values to prioritize synthetic targets .

Basic: What are the known metabolic pathways of triazolone derivatives in vivo?

Answer:
Primary pathways include:

  • Hydrolysis : Cleavage of the urea group to form desmethyl metabolites (e.g., BYH 18636-MMT) .
  • Oxidation : CYP3A4-mediated hydroxylation of the phenyl ring, detected via LC-HRMS .
  • Conjugation : Glucuronidation of hydroxylated metabolites enhances renal excretion .

Advanced: How can crystallographic data resolve discrepancies in reported tautomeric or isomeric forms?

Answer:

  • Single-crystal X-ray diffraction : Determines bond lengths (e.g., C=O at 1.23 Å vs. C–N at 1.35 Å) to assign tautomeric states .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., π-π stacking) influencing solid-state tautomer prevalence .
  • Synchrotron radiation : High-resolution data (<0.8 Å) resolves disorder in alkyl side chains .

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